REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].[I:10]I>N1C=CC=CC=1>[I-:10].[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1]([CH2:2][N+:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:4]=1)=[O:3] |f:3.4|
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Name
|
|
Quantity
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1.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
FILTRATION
|
Details
|
the dark precipitate was filtered
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Type
|
WASH
|
Details
|
washed with pyridine
|
Name
|
|
Type
|
|
Smiles
|
[I-].N1=C(C=CC=C1)C(=O)C[N+]1=CC=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |